molecular formula C13H12N2O3S B3063439 4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE CAS No. 66667-58-1

4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE

Cat. No.: B3063439
CAS No.: 66667-58-1
M. Wt: 276.31 g/mol
InChI Key: QEZYWFVOEUVTBF-UHFFFAOYSA-N
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Description

4-(4-hydroxy-benzylideneamino)-benzenesulfonamide is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and 4-aminobenzenesulfonamide. Schiff bases are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-benzylideneamino)-benzenesulfonamide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 4-hydroxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Purification: The resulting product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-benzylideneamino)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(4-hydroxy-benzylideneamino)-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential use as a drug candidate for treating various diseases, including bacterial infections and cancer.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-benzylideneamino)-benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(benzylidene)-amino]-benzenesulfonamide
  • 4-[(4-methoxy benzylidene)-amino]-benzenesulfonamide
  • 4-[(4-chloro benzylidene)-amino]-benzenesulfonamide

Uniqueness

4-(4-hydroxy-benzylideneamino)-benzenesulfonamide is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This structural feature contributes to its distinct biological and chemical properties compared to other similar Schiff base compounds .

Properties

CAS No.

66667-58-1

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)13-7-3-11(4-8-13)15-9-10-1-5-12(16)6-2-10/h1-9,16H,(H2,14,17,18)

InChI Key

QEZYWFVOEUVTBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

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